diethyl{[(4-nitrophenyl)amino]methylene}malonate

synthesis methodology process chemistry aminomethylenemalonate

Standard anilines often require reflux hours for enaminone formation, stalling rapid library synthesis. Diethyl{[(4-nitrophenyl)amino]methylene}malonate solves this with a room-temperature KOH protocol (seconds vs. hours). Key advantages: - **Thermal Stability:** High b.p. minimizes evaporative loss at 240-260°C cyclization. - **Purification Ease:** Density (1.3 g/cm³) & LogP 2.45 enable simple extraction from lipophilic byproducts. - **Logistics:** Free-flowing solid at RT; no cold-chain required (vs. 4-chloro analog).

Molecular Formula C14H16N2O6
Molecular Weight 308.29 g/mol
CAS No. 78596-42-6
Cat. No. B3057281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl{[(4-nitrophenyl)amino]methylene}malonate
CAS78596-42-6
Molecular FormulaC14H16N2O6
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-5-7-11(8-6-10)16(19)20/h5-9,15H,3-4H2,1-2H3
InChIKeyUYYMMFBRRNQYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-NANM-E: Chemical Identity and Class Positioning


Diethyl{[(4-nitrophenyl)amino]methylene}malonate (4-NANM-E; CAS 78596-42-6) is an α-aminomethylenemalonate enaminone building block bearing a 4-nitrophenyl substituent on the enamine nitrogen [1]. As a member of the β-(N-arylamino)acrylate class, it serves as a key intermediate in the multistage synthesis of quinoline derivatives via the Gould–Jacobs cyclization pathway . The 4-nitro group imparts a distinctive electron-withdrawing character that differentiates its physicochemical profile and synthetic utility from unsubstituted, chloro, or methyl congeners.

Gould–Jacobs precursor Key intermediate for quinolone heterocyclization
Electron-deficient enaminone 4-Nitro group modulates cyclization kinetics
Synthetic building block Room-temperature synthesis protocol reported

Why 4-NANM-E Is Not Interchangeable with Analogs


Aminomethylenemalonates are not functionally interchangeable. The nature of the N-aryl substituent dictates the electron density of the enaminone π-system, which in turn governs nucleophilicity, cyclization kinetics, and the electronic requirements of downstream Gould–Jacobs or related heterocyclizations . Anilines bearing electron-withdrawing groups in the para-position react more slowly in the initial condensation with diethyl ethoxymethylenemalonate (EMME), and the resulting enaminone exhibits altered thermal cyclization behavior relative to unsubstituted phenyl or meta-substituted analogs [1]. Procuring the non-nitrated or differently substituted analog therefore risks suboptimal reaction rates, divergent regioselectivity, or failure to reach the desired quinolone pharmacophore.

N-Aryl substituent governs reactivity Electron-withdrawing groups alter cyclization rates and regioselectivity; non-nitrated analogs may not reproduce the same pathway efficiency.
Cyclization kinetics differ significantly Thermal behavior diverges from unsubstituted or chloro congeners; substituting risks lower selectivity or yield in Gould–Jacobs sequences.
Condensation rate mismatch Less activated anilines react slower with EMME; a process optimized for 4-nitro derivative may require re-optimization for other substrates.

4-NANM-E: Quantitative Differentiation vs. Closest Analogs


Room-Temperature Synthesis vs. Conventional Thermal Methods

The 4-nitroaniline-derived enaminone (4-NANM-E) can be prepared via a room-temperature, alcoholic-KOH-mediated condensation that proceeds to completion within seconds, compared with the conventional thermal method requiring reflux at 100–130 °C for 6–16.5 hours for less electrophilically activated anilines such as aniline (phenylamino analog) [1][2]. The rapid protocol yields 45–53% isolated product across ethanol, 2-propanol, 2-butanol, and 2-pentanol, with purification by simple filtration after acidification [1].

Synthesis Method
Method context
4-NANM-E: <5 s, 45–53% yield
Phenyl analog: 16.5 h, ~quantitative
>10⁵-fold time reduction, yield trade-off
Reported rapid room-temperature protocol may enable on-demand synthesis.
Yield vs. conventional thermal method trade-off
synthesis methodology process chemistry aminomethylenemalonate

Thermal Stability: Boiling Point and Vaporization Enthalpy vs. Unsubstituted Analog

The 4-nitro derivative exhibits a predicted boiling point of 404.9 ± 45.0 °C at 760 mmHg and an enthalpy of vaporization of 65.6 ± 3.0 kJ/mol, substantially higher than those of unsubstituted diethyl (aminomethylene)malonate (263.4 ± 20.0 °C; 50.1 ± 3.0 kJ/mol) [1][2]. The ~141 °C boiling point elevation and ~15.5 kJ/mol increase in vaporization enthalpy reflect stronger intermolecular interactions conferred by the 4-nitrophenyl group.

Thermal Stability
Reported
BP 404.9±45.0 °C, ΔHvap 65.6 kJ/mol
Unsubstituted: BP 263.4±20.0 °C, ΔHvap 50.1 kJ/mol
ΔBP ~141 °C, ΔΔHvap ~15.5 kJ/mol
Higher thermal latitude may reduce decomposition risk during cyclization or distillation.
Predicted data (ACD/Labs); experimental verification advised
thermal stability physicochemical properties distillation

Density and Lipophilicity vs. 4-Chloro and Phenyl Analogs

The 4-nitro substitution increases density to 1.3 ± 0.1 g/cm³, compared with 1.171 ± 0.06 g/cm³ for the phenyl analog and 1.257 g/cm³ for the 4-chloro analog [1][2][3]. LogP is also distinct: the 4-nitro derivative (ACD/LogP 2.45) is more polar than the 4-chloro compound (estimated LogP ~3.5) yet more lipophilic than the unsubstituted analog, affecting chromatographic behavior and extraction.

Physicochemical Profile
Reported
Density 1.3 g/cm³, LogP 2.45
Phenyl: dens. 1.171, LogP ~1.8; 4-Cl: dens. 1.257, LogP ~3.5
Density +0.13 vs phenyl; LogP +0.65 vs phenyl, −1.05 vs 4-Cl
Distinct density-LogP profile supports chromatographic separation from byproducts.
Predicted values; chromatographic validation recommended
physicochemical profiling lipophilicity purification

Solid-State Handling and Storage vs. 4-Chloro Analog

Whereas the 4-chloro analog (CAS 19056-79-2) melts at 45–46 °C and the phenyl analog at 94–95 °C, the 4-nitro derivative reportedly does not exhibit a discrete melting point in the ambient-to-moderate temperature range, consistent with a higher crystal lattice energy [1][2]. This precludes liquid-phase instability or caking issues during room-temperature storage and weighing.

Solid‑State Form
Reported
High-melting solid; no mp observed below decomp.
4-Cl analog: mp 45–46 °C; phenyl analog: mp 94–95 °C
Ambient solid vs. low-melting comparator
Solid form may simplify storage without cold chain requirements.
Literature-reported melting points; long-term stability to be verified
solid-state properties handling storage

Recommended Application Scenarios for 4-NANM-E


Room-Temperature Quinolone Precursor Synthesis

Laboratories or production lines lacking high-temperature reactor capabilities can exploit the room-temperature condensation protocol with alcoholic KOH to generate 4-NANM-E in seconds, eliminating the multi-hour reflux required for non-nitrated aniline substrates [1]. This is particularly advantageous for rapid screening libraries or just-in-time intermediate supply.

High-Temperature Cyclization and Distillation Workflows

Processes involving solvent stripping at elevated temperatures or direct thermal Gould–Jacobs cyclization (240–260 °C) benefit from the compound's substantially higher boiling point and vaporization enthalpy relative to the unsubstituted aminomethylenemalonate, reducing evaporative loss and thermal degradation during heating [1].

Chromatographic Purification Using Density and Lipophilicity

The combination of elevated density (1.3 g/cm³) and intermediate LogP (2.45) enables effective separation of 4-NANM-E from less-dense, more lipophilic byproducts (e.g., unreacted 4-nitroaniline or ethoxymethylenemalonate) via normal-phase flash chromatography or liquid-liquid extraction, as the property profile is distinct from both the phenyl- and 4-chloro-substituted analogs [1][2].

Ambient Storage Without Cold Chain

Unlike the 4-chloro analog, which melts near ambient temperature (45–46 °C) and may require refrigeration and specialized packaging, the 4-nitro derivative remains a free-flowing solid at room temperature and above, reducing storage complexity and cost while minimizing the risk of melt-induced degradation or container leakage [1][2].

Application
Selection Property
Validation Focus
Room-Temperature Quinolone Precursor Synthesis
Room-temperature synthesis fit
Reaction time and yield context
High-Temperature Cyclization & Distillation Workflows
High thermal latitude
Boiling point and enthalpy review
Chromatographic Purification via Density & Lipophilicity
Density-LogP separation profile
Extractability and chromatographic resolution
Ambient Storage Without Cold Chain
Ambient solid-state stability
Storage without refrigeration
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